2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-dimethyl-acetamide
Overview
Description
2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-dimethyl-acetamide is a chemical compound with the molecular formula C11H13N3O3. It is a derivative of benzoxazole, a bicyclic compound that is widely used in various fields of research due to its diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-dimethyl-acetamide typically involves the reaction of 2-aminophenol with various reagents. One common method includes the reaction of 2-aminophenol with aldehydes, acids, or their derivatives under different reaction conditions and catalysts. For example, the reaction with aldehydes in the presence of O2, K2CO3, and DMF solvent at 80°C with stirring for 18 hours can yield good to excellent results .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-dimethyl-acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-dimethyl-acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-dimethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-diethyl-acetamide: A similar compound with diethyl groups instead of dimethyl groups.
2-(6-Amino-2-oxo-benzooxazol-3-yl)-acetamide: A simpler derivative without the N,N-dimethyl groups.
Uniqueness
2-(6-Amino-2-oxo-benzooxazol-3-yl)-N,N-dimethyl-acetamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs. The presence of the N,N-dimethyl groups can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
2-(6-amino-2-oxo-1,3-benzoxazol-3-yl)-N,N-dimethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-13(2)10(15)6-14-8-4-3-7(12)5-9(8)17-11(14)16/h3-5H,6,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYAHGMIHVGXIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C2=C(C=C(C=C2)N)OC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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